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The epidermal growth factor receptor variant Ill (EGFRuvIII) is a tumor-specific mutation that
arises from an in-frame deletion in the gene encoding the EGFR. This mutation leads to a
constitutively active receptor that promotes tumor growth, making it an attractive target for
cancer immunotherapy. One of the most extensively studied therapeutic approaches against
this target is the peptide vaccine rindopepimut (also known as CDX-110). This guide provides a
comprehensive comparison of the clinical trial results for rindopepimut across Phase I, I, and
Il studies, and evaluates its performance against other therapeutic alternatives for EGFRVIII-
positive glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.

Rindopepimut Clinical Trial Performance: A Phased
Overview

Rindopepimut is a peptide vaccine consisting of a 13-amino acid sequence unique to the
EGFRvIII mutation, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to
enhance immunogenicity.[1] It is typically administered with granulocyte-macrophage colony-
stimulating factor (GM-CSF) as an adjuvant.[1] A series of clinical trials—ACTIVATE, ACT II,
ACT Ill, ReACT, and the pivotal ACT IV—have evaluated its safety and efficacy.

Phase Il Clinical Trial Results

Phase Il trials of rindopepimut in patients with newly diagnosed glioblastoma showed promising
results, consistently demonstrating prolonged progression-free survival (PFS) and overall
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survival (OS) compared to historical controls.[2]

The ACT lll trial, a multicenter, single-arm Phase Il study, administered rindopepimut with the
standard-of-care chemotherapy, temozolomide, to 65 patients with newly diagnosed, surgically
resected, EGFRuvIII-positive glioblastoma.[3] The trial confirmed the promising results of earlier
Phase Il studies.[3]

The ReACT trial was a randomized, double-blind, Phase Il study that investigated the addition
of rindopepimut to bevacizumab in 73 patients with recurrent, EGFRuvIII-positive glioblastoma.
[2] The study showed a survival advantage for the rindopepimut group.[2]
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Phase lll Clinical Trial Results

The ACT IV trial was a large, international, randomized, double-blind, placebo-controlled Phase
[l study designed to confirm the efficacy of rindopepimut in newly diagnosed, EGFRvIII-positive
glioblastoma patients following surgical resection and chemoradiation.[5][6] A total of 745
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patients were randomized to receive either rindopepimut with temozolomide or a control (KLH)
with temozolomide.[5] The primary endpoint was overall survival in patients with minimal
residual disease.[6]

Despite the promising results from Phase Il trials, the ACT IV study was terminated for futility
after a preplanned interim analysis showed that rindopepimut was unlikely to provide a
significant survival benefit.[5]
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Experimental Protocols

A consistent methodology was employed across the key clinical trials for rindopepimut, with
variations based on the patient population and combination therapies.

Vaccine Composition and Administration
¢ Rindopepimut (CDX-110): 500 mcg of the EGFRvIII peptide conjugated to KLH.[1][8]

e Adjuvant: 150 mcg of GM-CSF was admixed with the vaccine.[1][8]

e Control: 100 mcg of KLH was used as a control to mimic the local injection site reaction and
maintain blinding.[2][6]

o Administration: The vaccine or control was administered via intradermal injection.[1][8]

Dosing Schedules

e ACT llI: An initial priming phase with vaccinations on days 0, 14, and 28, followed by monthly
injections concurrent with standard adjuvant temozolomide.[1][3]
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» ReACT: A priming phase with vaccinations on days 1, 15, and 29, followed by monthly
injections. Bevacizumab (10 mg/kg) was administered intravenously every two weeks.[2]

e ACT IV: Monthly intradermal injections were administered concurrently with standard oral
temozolomide (150-200 mg/m?2 for 5 of 28 days) for 6-12 cycles or longer.[6][9]

Visualizing the EGFRVIII Signaling Pathway and
Vaccine Mechanism

The EGFRvIII mutation leads to constitutive activation of downstream signaling pathways that
drive tumor growth and survival. Rindopepimut aims to generate a targeted immune response
against cells expressing this mutant receptor.
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Rindopepimut Mechanism of Action
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Caption: EGFRUVIII signaling and the proposed mechanism of the rindopepimut vaccine.
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Comparison with Alternative EGFRVvlll-Targeted
Therapies

While rindopepimut has been a key focus, other therapeutic strategies targeting EGFRvIII are

in development, offering potential alternatives.
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Conclusion

The clinical development of the EGFRUVIII peptide vaccine, rindopepimut, provides a valuable
case study in the challenges of cancer immunotherapy, particularly for a complex disease like
glioblastoma. While early phase trials showed significant promise, the definitive Phase 11l ACT
IV trial did not demonstrate a survival benefit, highlighting issues such as tumor antigen
heterogeneity and the potential for immune escape.

Despite the outcome of the rindopepimut trials, the specific expression of EGFRvIII on tumor
cells continues to make it a compelling target. Ongoing research into alternative modalities,
such as CAR-T cell therapies and various antibody-based constructs, holds the potential to
overcome the limitations encountered by the vaccine approach. For drug development
professionals, the lessons learned from the extensive clinical evaluation of rindopepimut
underscore the importance of understanding the tumor microenvironment and developing
strategies to counteract immune evasion in the pursuit of effective cancer immunotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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